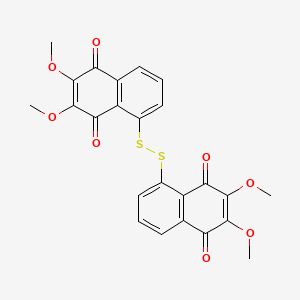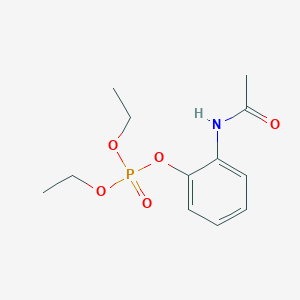
2-Acetamidophenyl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamidophenyl diethyl phosphate is an organophosphorus compound with the molecular formula C12H18NO5P This compound is characterized by the presence of a phosphate group attached to a phenyl ring, which is further substituted with an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamidophenyl diethyl phosphate typically involves the reaction of 2-acetamidophenol with diethyl phosphorochloridate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 2-acetamidophenol and diethyl phosphorochloridate
Catalysts: Triethylamine or pyridine
Solvents: Industrial-grade dichloromethane or tetrahydrofuran
Purification: Crystallization or column chromatography
Chemical Reactions Analysis
Types of Reactions
2-Acetamidophenyl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert the phosphate group to phosphite.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of phosphates.
Reduction: Formation of phosphites.
Substitution: Formation of substituted phenyl phosphates.
Scientific Research Applications
2-Acetamidophenyl diethyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Acetamidophenyl diethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.
Signal Transduction: Modulating signaling pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (2-aminoethyl)phosphonate
- Diethyl phosphite
- Diethyl (2-hydroxyethyl)phosphonate
Comparison
2-Acetamidophenyl diethyl phosphate is unique due to the presence of both an acetamido group and a phosphate group attached to a phenyl ring. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example:
- Diethyl (2-aminoethyl)phosphonate : Lacks the phenyl ring and acetamido group, resulting in different reactivity and applications.
- Diethyl phosphite : Contains a phosphite group instead of a phosphate group, leading to different chemical behavior.
- Diethyl (2-hydroxyethyl)phosphonate : Has a hydroxyl group instead of an acetamido group, affecting its biological activity.
Properties
CAS No. |
89277-80-5 |
|---|---|
Molecular Formula |
C12H18NO5P |
Molecular Weight |
287.25 g/mol |
IUPAC Name |
(2-acetamidophenyl) diethyl phosphate |
InChI |
InChI=1S/C12H18NO5P/c1-4-16-19(15,17-5-2)18-12-9-7-6-8-11(12)13-10(3)14/h6-9H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
YCSXTUYFFGAKME-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC=CC=C1NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


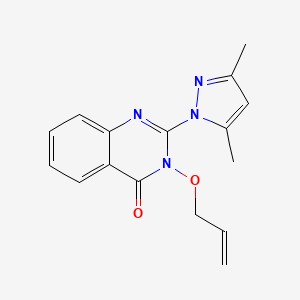
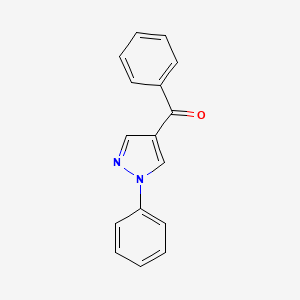
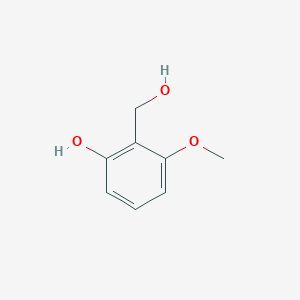
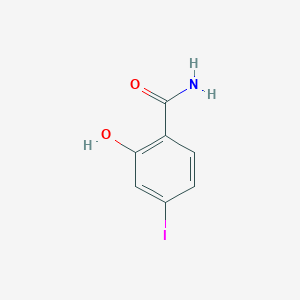
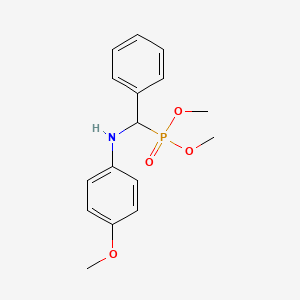
![{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-nitrophenyl)methanone](/img/structure/B14151027.png)
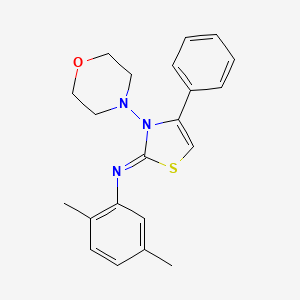
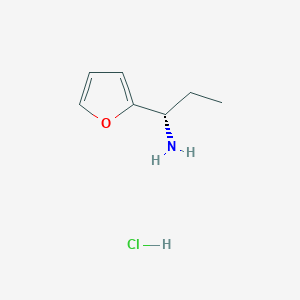
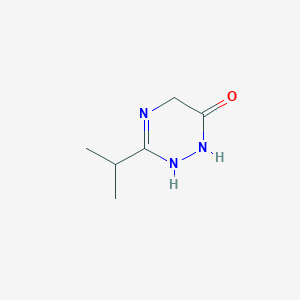
![4,4'-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide)](/img/structure/B14151054.png)

![Methyl 4-[(oxo-lambda~4~-sulfanylidene)amino]benzoate](/img/structure/B14151061.png)
![2-[(Phenylselanyl)methyl]aniline](/img/structure/B14151063.png)
